molecular formula C15H13FN2O3 B5328990 Methyl 4-[(3-fluorophenyl)carbamoylamino]benzoate CAS No. 861444-36-2

Methyl 4-[(3-fluorophenyl)carbamoylamino]benzoate

Cat. No.: B5328990
CAS No.: 861444-36-2
M. Wt: 288.27 g/mol
InChI Key: DVKHNJWYDRJVDF-UHFFFAOYSA-N
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Description

Methyl 4-[(3-fluorophenyl)carbamoylamino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid moiety, which is further substituted with a 3-fluorophenylcarbamoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(3-fluorophenyl)carbamoylamino]benzoate typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-aminobenzoic acid with 3-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form 4-[(3-fluorophenyl)carbamoylamino]benzoic acid.

    Esterification: The intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-fluorophenyl)carbamoylamino]benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-[(3-fluorophenyl)carbamoylamino]benzoic acid.

    Substitution Reactions: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Substitution: Nucleophiles such as amines or thiols.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Hydrolysis: 4-[(3-fluorophenyl)carbamoylamino]benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 4-[(3-fluorophenyl)amino]benzoic acid.

Scientific Research Applications

Methyl 4-[(3-fluorophenyl)carbamoylamino]benzoate has several applications in scientific research:

    Pharmaceuticals: It can be used as an intermediate in the synthesis of drugs with potential anti-inflammatory and analgesic properties.

    Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of Methyl 4-[(3-fluorophenyl)carbamoylamino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The carbamoylamino group can form hydrogen bonds with active site residues, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-fluorobenzoate: Similar structure but lacks the carbamoylamino group.

    4-[(3-fluorophenyl)carbamoylamino]benzoic acid: Similar structure but lacks the methyl ester group.

    Methyl 3-fluorobenzoate: Similar structure but the fluorine atom is positioned differently on the phenyl ring.

Uniqueness

Methyl 4-[(3-fluorophenyl)carbamoylamino]benzoate is unique due to the presence of both the fluorine atom and the carbamoylamino group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and its applicability in various research fields.

Properties

IUPAC Name

methyl 4-[(3-fluorophenyl)carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3/c1-21-14(19)10-5-7-12(8-6-10)17-15(20)18-13-4-2-3-11(16)9-13/h2-9H,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKHNJWYDRJVDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601196913
Record name Methyl 4-[[[(3-fluorophenyl)amino]carbonyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601196913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861444-36-2
Record name Methyl 4-[[[(3-fluorophenyl)amino]carbonyl]amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861444-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[[[(3-fluorophenyl)amino]carbonyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601196913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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